4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-8-6-11-23(16-19)31-18-22(17-26(31)32)28-29-24-12-4-5-13-25(24)30(28)14-15-33-27-20(2)9-7-10-21(27)3/h4-13,16,22H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDAJMCVZUYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the phenoxyethyl group. Key reagents include 2,6-dimethylphenol, ethyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to ensure high yield and purity. Solvent recovery and recycling systems would also be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Pyrrolidinone Derivatives
Key Compounds from Kristina Mi et al. ()
Compounds 12, 13, and 14 share the benzimidazole-pyrrolidinone scaffold but differ in substituents:
| Compound | Substituents on Benzimidazole/Pyrrolidinone | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 12 | Carboxyalkyl hydrazide | 65 | 194–195 | 418 |
| 13 | 3,5-Dimethylpyrazole-oxoethyl | 53 | 138–139 | Not reported |
| 14 | 2,5-Dimethylpyrrole-acetamide | 67 | 204 (decomp.) | 442 |
- Compound 13 features a pyrazole ring, which may confer distinct electronic effects compared to the dimethylphenoxy group. The target compound’s higher substituent complexity (2,6-dimethylphenoxyethyl vs. simpler groups in 12–14) likely impacts synthesis difficulty, as reflected in moderate yields (53–67%) .
Hydrochloride Salt Analog ()
A closely related compound, 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride, differs in the pyrrolidinone substituent (4-fluorobenzyl vs. 3-methylphenyl).
Triazine-Pyrrolidinone Derivatives (–4)
Compounds such as 1-(3-((4-Amino-6-((2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (triazine core) highlight structural diversity:
- Yields are significantly lower (2.39–39.52%), suggesting synthetic challenges with triazine intermediates .
- Functional Groups: The 2,6-difluorophenyl group in these analogs parallels the 2,6-dimethylphenoxy group in the target compound, both likely contributing to hydrophobic interactions.
Benzimidazole-Based Pharmacophores ()
A second-generation antihistamine, 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropionic acid , shares the benzimidazole core but incorporates a piperidine-ethylphenyl-propionic acid chain.
Substituent-Specific Comparisons ()
- 2,6-Dimethylphenoxy Group: Present in the target compound and ’s hydrochloride analog, this group is associated with enhanced lipophilicity compared to simpler aryl ethers (e.g., 4-fluorobenzyl in ).
- 3-Methylphenyl vs. Other Aryl Groups : Substituting with bulkier groups (e.g., 4-fluorobenzyl) may reduce rotational freedom but improve target affinity.
Biological Activity
The compound 4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one , also known by its CAS number 890633-20-2, is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.5 g/mol. The compound features a pyrrolidinone core substituted with a benzimidazole moiety and a dimethylphenoxy ethyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O3 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 890633-20-2 |
| SMILES | COc1ccccc1N1CC(c2nc3ccccc3n2CCOc2c(C)cccc2C)CC1=O |
Anticancer Properties
Recent studies have indicated that compounds similar to this benzimidazole derivative exhibit significant anticancer activity. For instance, research on related benzimidazole derivatives has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study evaluating the antiproliferative effects of benzimidazole derivatives reported IC50 values ranging from 10 to 30 µM against MCF-7 cells, suggesting that modifications to the benzimidazole structure can enhance its efficacy .
Antimycobacterial Activity
Another area of interest is the antimycobacterial activity of compounds containing similar structural motifs. Some studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis, potentially offering new avenues for tuberculosis treatment.
Case Study : In an evaluation of various heterocyclic compounds, certain derivatives showed over 50% inhibition at concentrations as low as 20 µg/mL against M. tuberculosis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds like this often act as enzyme inhibitors in critical metabolic pathways.
- Modulation of Signaling Pathways : They may interfere with cell signaling pathways that regulate cell growth and survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate absorption characteristics with potential for good bioavailability due to lipophilicity imparted by the dimethylphenoxy group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 1-(3-methylphenyl)pyrrolidin-2-one derivatives with 2-(2,6-dimethylphenoxy)ethyl-substituted benzimidazole precursors.
- Route 1 : Refluxing 1-(3-methylphenyl)-4-carboxy-pyrrolidin-2-one with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization (pH 8–9) and recrystallization (Method A, yield: 53–67%) .
- Route 2 : Alternative methods involve refluxing amino acid derivatives in HCl, followed by ammonia neutralization (Method B) .
- Key Variables : Extended reflux times (24 h vs. 30 min) and acid concentration significantly impact purity and yield. For example, Method A achieves higher yields (65–67%) compared to Method B (53%) due to prolonged reaction times favoring cyclization .
Q. Which spectroscopic and analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Used to verify benzimidazole ring proton environments (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Confirms N-H stretching (3200–3400 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 418 for derivatives) validate molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 68.2% calc. vs. 68.0% obs.) to confirm purity .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to minimize byproduct formation during synthesis?
- Methodological Answer :
- Solvent Selection : Reflux in ethanol or acetic acid reduces side reactions compared to polar aprotic solvents. Ethanol facilitates intermediate solubility while minimizing decomposition .
- Catalyst Screening : Adding catalytic p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) accelerates imine formation, reducing reaction time and byproducts .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) prevents thermal degradation of benzimidazole intermediates .
Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 4-(1H-benzimidazol-2-yl)pyrrolidinones) to identify anomalous peaks .
- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., benzimidazole substituents) by conducting experiments at variable temperatures .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 2,6-dimethylphenoxy orientation) by comparing experimental vs. simulated diffraction patterns .
Q. What strategies are effective for improving solubility during purification without compromising yield?
- Methodological Answer :
- Mixed Solvent Recrystallization : Use DMF-EtOH (1:1) to dissolve hydrophobic intermediates while enabling gradual crystallization .
- pH-Controlled Precipitation : Adjust pH to 6–7 during neutralization to enhance solubility of zwitterionic intermediates .
- Microwave-Assisted Synthesis : Reduces aggregation by shortening reaction times, improving solubility in polar solvents .
Data Contradiction and Validation
Q. How can conflicting biological activity data for this compound be resolved in preclinical studies?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays (e.g., IC₅₀ measurements) to identify outliers caused by assay variability .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed pyrrolidinone) that may skew activity results .
- Comparative Docking Studies : Validate target binding (e.g., kinase inhibition) by aligning computational models with crystallographic data from analogous ligands .
Tables for Key Data
| Synthetic Method | Reagents | Time | Yield | Reference |
|---|---|---|---|---|
| Method A | 4 M HCl, 1,2-diaminobenzene | 24 h | 53–67% | |
| Method B | HCl, NH₃ | 30 min | 53% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
